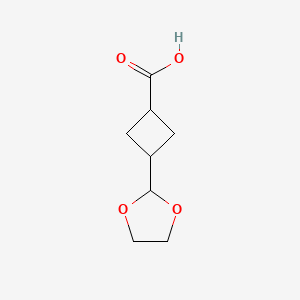

3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid

Description

3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid is a cyclobutane derivative featuring a fused 1,3-dioxolan ring and a carboxylic acid functional group. The 1,3-dioxolan moiety, a cyclic ketal, is commonly employed in organic synthesis to protect carbonyl groups, enhance solubility, or modulate metabolic stability in pharmaceuticals . The cyclobutane ring introduces strain, which may influence conformational preferences in drug design or material science applications.

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-6(4-5)8-11-1-2-12-8/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDUCNYZSJALNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation

This method, described in a Chinese patent (CN101555205B), involves three key steps:

Step 1: Formation of 2,2-Dichloromethyl-1,3-dioxolane

- React 3-dichloroacetone with ethylene glycol in toluene.

- Use p-methylbenzenesulfonic acid as a catalyst.

- Reflux at 100 °C with water removal for about 6 hours.

- Isolate 2,2-dichloromethyl-1,3-dioxolane by distillation (yield ~87%).

Step 2: Cyclization with Dialkyl Malonate Esters

- React the dioxolane intermediate with dialkyl malonates (methyl, ethyl, or diisopropyl malonate).

- Conditions are mild and routine, avoiding expensive raw materials.

Step 3: Hydrolysis and Acid Formation

- Hydrolyze the cyclized product under strong acid conditions (20-25% hydrochloric acid).

- Heat at 100 °C for 45-55 hours with stirring.

- Filter and extract the product with ether, dry, and crystallize.

- Obtain 3-oxo-1-cyclobutanecarboxylic acid with yields ranging from 49% to 92% depending on the ester used.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Dichloroacetone, ethylene glycol, p-TsOH | 100 (reflux) | 6 | 87 | Water continuously removed |

| 3 | Hydrolysis with HCl (20-25%) | 100 | 45-55 | 49-92 | Yield varies with malonate ester type |

Advantages

- Uses commercially available, inexpensive raw materials.

- Mild reaction conditions and simple operations.

- Avoids high-cost or highly toxic reagents.

- Suitable for scale-up and industrial application.

- Environmentally friendly due to mild conditions and routine steps.

Method B: Synthesis via 1,3-Dibromoacetone and Malononitrile

Stepwise Preparation

Described in patent CN103232340A, this method involves:

Step 1: Synthesis of 1,3-Dibromoacetone

- React acetone with bromine in ethanol solvent at room temperature for 10-16 hours.

- Remove ethanol and excess acetone by distillation.

Step 2: Formation of 3,3-Dicyano-1-cyclobutanone

- React 1,3-dibromoacetone with malononitrile in dimethylformamide (DMF).

- Use sodium iodide as an activator and tetrabutylammonium bromide as a phase transfer catalyst.

- Conduct reaction at 60-90 °C for 16-24 hours under alkaline conditions.

- Extract and purify the cyclobutanone intermediate (yield ~76-82%).

Step 3: Hydrolysis to 3-oxo-1-cyclobutanecarboxylic acid

- Reflux the dicyano cyclobutanone in aqueous hydrochloric acid (1-6 M) at 70-100 °C for 16-24 hours.

- Evaporate to dryness, wash, dry, and recrystallize to obtain the pure acid.

- Yield of acid ranges from 52% to 68%, with purity 99-99.2%.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetone, bromine, ethanol | Room temp | 10-16 | - | Removal of ethanol and HBr by distillation |

| 2 | 1,3-Dibromoacetone, malononitrile, DMF, NaI, TBAB | 60-90 | 16-24 | 76-82 | Phase transfer catalysis |

| 3 | Hydrolysis with HCl (1-6 M) | 70-100 | 16-24 | 52-68 | Recrystallization improves purity |

Advantages

- Avoids use of highly toxic reagents such as osmium tetroxide and propadiene.

- Moderate, reliable, and safer process.

- Solvents like ethanol, DMF, and toluene can be recycled, reducing environmental impact.

- Suitable for industrial scale with good purity and reasonable yields.

Comparative Summary of Preparation Methods

| Feature | Method A (Dioxolane Route) | Method B (Dibromoacetone Route) |

|---|---|---|

| Starting Materials | 3-Dichloroacetone, ethylene glycol, malonate esters | Acetone, bromine, malononitrile |

| Key Intermediates | 2,2-Dichloromethyl-1,3-dioxolane | 1,3-Dibromoacetone, 3,3-dicyano-1-cyclobutanone |

| Catalysts/Activators | p-Methylbenzenesulfonic acid | Sodium iodide, tetrabutylammonium bromide (phase transfer) |

| Reaction Conditions | Reflux at 100 °C, 45-55 h hydrolysis | 60-90 °C for substitution, 70-100 °C hydrolysis |

| Yield of Final Product | 49-92% | 52-68% |

| Product Purity | Not explicitly stated, implied high | 99-99.2% |

| Environmental Considerations | Mild conditions, avoids expensive/toxic reagents | Recyclable solvents, avoids highly toxic reagents |

| Industrial Applicability | High, simple operations, cost-effective | Good, moderate complexity, safer process |

Research Findings and Notes

- The dioxolane-based method (Method A) offers a novel synthetic route with independent intellectual property rights, emphasizing mild conditions and cost-effectiveness.

- The dibromoacetone route (Method B) provides a safer alternative to older methods involving toxic reagents, with good purity and reasonable yields, suitable for scale-up.

- Both methods involve hydrolysis under acidic conditions to convert intermediates into the target 3-oxo-1-cyclobutanecarboxylic acid.

- The choice between methods depends on available raw materials, desired purity, scale, and environmental considerations.

Chemical Reactions Analysis

Hydrolysis of the Dioxolane Ring

The dioxolane group serves as a protective moiety for ketones or aldehydes. Acidic hydrolysis cleaves the 1,3-dioxolane ring to regenerate the carbonyl group.

Reaction Conditions

-

Temperature : 100°C

-

Time : 45–55 hours

-

Yield : 49–92% (dependent on reaction duration and ester substituents)

Example Reaction

This reaction is critical for accessing 3-oxocyclobutanecarboxylic acid derivatives, intermediates in drug synthesis (e.g., TAK-828F) .

Decarboxylation and Esterification

The carboxylic acid group undergoes esterification or thermal decarboxylation under controlled conditions.

Esterification

Reagents : Benzyl alcohol, EDCI, DMAP

Conditions : Room temperature, 1 hour

Yield : Quantitative (100%)

Example :

Decarboxylation

Conditions : Microwave irradiation with HCl (6 M, 170°C, 40 min)

Yield : 87–95%

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring participates in [2+2] cycloadditions or ring-opening reactions.

Key Reaction

Substrate : 3-Oxocyclobutanecarboxylic acid (post-hydrolysis)

Reagent : Meldrum’s acid

Conditions : Piperidine catalyst, MeOH, 40°C

Product : 3-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)cyclobutane-1-carboxylate

Yield : 88%

Functionalization via Alkylation and Ugi Reactions

The cyclobutane core undergoes alkylation or multicomponent Ugi reactions to introduce pharmacophores.

Alkylation

Reagent : 3-Butenylmagnesium bromide

Conditions : THF, room temperature

Product : Alkenyl-substituted cyclobutane derivatives

Ugi Reaction

Components : Amine, aldehyde, isocyanide

Conditions : Trifluoroethanol, 4 days

Yield : 70–85%

Comparative Reaction Data

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Applications

Recent studies have highlighted the potential of cyclobutane derivatives, including 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid, as β3 integrin antagonists. Integrins are proteins that facilitate cell adhesion and are implicated in cancer metastasis. The design and synthesis of these compounds aim to inhibit integrin functions, thereby reducing tumor growth and spread .

Case Study:

A study published in MDPI reported the synthesis of a new class of β3 integrin antagonists, which included derivatives of cyclobutane carboxylic acids. These compounds showed promising biological activity against cancer cell lines, suggesting their potential as therapeutic agents .

Therapeutic Applications

2.1 Inflammation and Autoimmune Diseases

The compound has also been investigated for its role as a modulator of sphingosine-1-phosphate (S1P) receptors. These receptors are involved in various inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Compounds that target S1P receptors can potentially alleviate symptoms associated with these conditions .

Table 1: Therapeutic Applications of this compound

| Application Area | Disease/Condition | Mechanism of Action |

|---|---|---|

| Cancer Therapy | Tumor growth inhibition | β3 integrin antagonism |

| Inflammatory Diseases | Rheumatoid arthritis | S1P receptor modulation |

| Central Nervous System Disorders | Multiple sclerosis | S1P receptor modulation |

Synthesis and Chemical Properties

The synthesis of this compound typically involves straightforward chemical reactions that allow for scalability and cost-effectiveness. The preparation methods often utilize readily available raw materials and mild reaction conditions, making it suitable for large-scale applications in pharmaceutical contexts .

Synthesis Overview:

The compound can be synthesized through a series of reactions involving dichloroacetone and various dioxolane derivatives, leading to high yields of the final product .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic Acid

- Structure : Substitutes the cyclobutane ring with a biphenyl group, retaining the dioxolan and carboxylic acid moieties .

- Higher molecular weight (C₁₆H₁₄O₅ vs. C₈H₁₀O₄ for the cyclobutane analog) could reduce solubility.

- Applications : Likely used in materials science or as a ligand in catalysis due to aromatic interactions.

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid

- Structure : Replaces the dioxolan ring with a bulky tert-butoxy group .

- Increased lipophilicity (logP) compared to the dioxolan derivative, favoring blood-brain barrier penetration in CNS drugs.

- Synthesis : Likely involves etherification of cyclobutanecarboxylic acid precursors, contrasting with the ketalization route for dioxolan derivatives.

3-(Aminomethyl)cyclobutanecarboxylic Acid

- Structure: Features an aminomethyl substituent instead of the dioxolan ring .

- Key Differences :

- Applications: Potential use in biodegradable polymers or as a building block for bioactive molecules.

Propiconazole

- Structure : Contains a 1,3-dioxolan ring linked to a triazole antifungal group .

- Key Differences :

- The dioxolan here stabilizes the triazole moiety, prolonging antifungal activity by resisting metabolic breakdown.

- Demonstrates how dioxolan rings enhance pharmacokinetic properties in agrochemicals.

α-Oxoketene S,S-Acetals (e.g., Compound 7c in )

- Structure : Incorporates a dithiolan ring instead of dioxolan, with an α-oxoketene backbone .

- Key Differences :

- Sulfur atoms in dithiolan increase electron density, altering reactivity in cycloaddition reactions.

- Lower thermal stability compared to oxygen-based dioxolan derivatives.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Dioxolan derivatives are typically synthesized via acid-catalyzed ketalization, as seen in propiconazole , whereas tert-butoxy analogs require ether-forming reactions .

- Biological Activity : The dioxolan ring in propiconazole enhances antifungal durability , suggesting similar stability benefits for the target compound in drug design.

- Physicochemical Properties : Cyclobutane strain and dioxolan polarity balance lipophilicity and solubility, critical for oral bioavailability in pharmaceuticals.

Biological Activity

3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring fused with a dioxolane moiety, which is significant for its biological interactions. The structural formula can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as a modulator of sphingosine-1-phosphate (S1P) receptors, which are implicated in several physiological processes including cell proliferation, inflammation, and immune response .

Anti-inflammatory and Anticancer Properties

The modulation of S1P receptors indicates a possible role in anti-inflammatory responses. Compounds that interact with these receptors have been studied for their therapeutic applications in treating inflammatory diseases and cancer . The ability to influence cellular signaling pathways makes this compound a candidate for further exploration in cancer therapeutics.

Study 1: Sphingosine-1-Phosphate Receptor Modulation

A study evaluated the effects of various cyclobutane derivatives on S1P receptor activity. The results demonstrated that certain modifications to the cyclobutane structure could enhance receptor affinity and selectivity. This suggests that this compound may similarly influence S1P receptor pathways .

| Compound | S1P Receptor Activity | Observations |

|---|---|---|

| Compound A | High Affinity | Effective in reducing inflammation |

| This compound | Potential | Requires further investigation |

Study 2: Antimicrobial Screening

In a broader screening of cyclic compounds for antimicrobial activity, derivatives similar to this compound were tested against common pathogens. The findings suggested a promising profile for compounds with dioxolane structures in inhibiting bacterial growth.

| Pathogen | Compound Tested | Inhibition Zone (mm) |

|---|---|---|

| E. coli | Compound B | 15 |

| S. aureus | This compound | TBD |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid, and how is its purity validated?

- Methodological Answer : Synthesis typically involves cycloaddition or coupling reactions. For example, the dioxolane ring can be introduced via acid-catalyzed ketalization of a cyclobutanecarboxylic acid precursor with ethylene glycol. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Characterization requires 1H/13C NMR to confirm the dioxolane ring integration and cyclobutane geometry. High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are critical for validating molecular weight and purity. Comparative analysis with structurally similar compounds (e.g., benzoic acid derivatives with dioxolane substituents) can refine spectral interpretation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to general laboratory safety guidelines for carboxylic acids and cyclic ethers. Use PPE (gloves, goggles) to prevent skin/eye contact. The dioxolane group may pose mild flammability risks; avoid open flames. Storage conditions should prioritize anhydrous environments (desiccator, inert gas) to prevent hydrolysis. Precautionary codes P201 (obtain special instructions before use) and P202 (do not handle until safety protocols are understood) from chemical safety frameworks are applicable .

Advanced Research Questions

Q. How does the dioxolane ring influence the compound’s reactivity in ring-opening or functionalization reactions?

- Methodological Answer : The dioxolane ring acts as a protecting group for carbonyl moieties, enabling selective functionalization of the cyclobutane core. Reactivity studies should compare hydrolysis rates under acidic (e.g., HCl/THF) vs. enzymatic conditions. Computational modeling (DFT) can predict transition states for ring-opening pathways. Experimental validation via kinetic assays (monitored by FT-IR or NMR ) is recommended to resolve steric vs. electronic effects. Structural analogs (e.g., 3-(1,3-dioxolan-2-yl)benzoic acid) show similar stabilization trends, suggesting transferable mechanistic insights .

Q. Are there contradictions in reported conformational stability data for cyclobutane-dioxolane systems?

- Methodological Answer : Cyclobutane rings exhibit inherent strain (~26 kcal/mol), but the dioxolane substituent may alleviate strain via electronic effects. Discrepancies arise in X-ray crystallography vs. computational studies: For example, Acta Crystallographica data for dioxolane-containing quinolines show planar conformations, while DFT models predict slight puckering. Resolve contradictions by conducting variable-temperature NMR to assess dynamic behavior and compare with X-ray structures of related compounds (e.g., 3,3-difluorocyclobutanecarboxylates) .

Q. How can this compound serve as a precursor in drug discovery, particularly for strained-ring pharmacophores?

- Methodological Answer : The cyclobutane-dioxolane scaffold is valuable for designing conformationally restricted analogs. For instance, ester derivatives of cyclobutanecarboxylic acids (e.g., 3,3-difluoro-1-isopropoxycarbonyl analogs) are used in protease inhibitor development. Methodologically, explore:

- Step 1 : Derivatize the carboxylic acid to amides or esters for enhanced bioavailability.

- Step 2 : Screen for biological activity using enzyme inhibition assays (e.g., serine hydrolases).

- Step 3 : Perform molecular docking to evaluate interactions with target proteins (e.g., SARS-CoV-2 Mpro). PubChem data for related compounds provide benchmarks for structure-activity relationships .

Q. What computational and experimental approaches resolve discrepancies in acidity (pKa) predictions for cyclobutanecarboxylic acid derivatives?

- Methodological Answer : Experimental pKa determination (via potentiometric titration in aqueous/organic solvents) often conflicts with computational predictions (e.g., COSMO-RS). To reconcile:

- Experimental : Use UV-Vis spectroscopy with pH-sensitive probes in DMSO/water mixtures.

- Computational : Apply solvent-aware DFT models (e.g., SMD solvation) to account for dielectric effects. Cross-validate with structurally characterized derivatives (e.g., 3-methylcyclobutane carboxylates) to identify substituent-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.